4-(propylcarbamoyl)butanoic Acid
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Overview
Description
4-(propylcarbamoyl)butanoic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is also known by its IUPAC name, 5-oxo-5-(propylamino)pentanoic acid . This compound is used primarily in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propylcarbamoyl)butanoic acid typically involves the reaction of butanoic acid derivatives with propylamine under controlled conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the butanoic acid derivative and propylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(propylcarbamoyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(propylcarbamoyl)butanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(propylcarbamoyl)butanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit histone deacetylases, leading to changes in gene expression and protein function . Additionally, it can act as a chemical chaperone, helping to stabilize proteins and prevent their aggregation .
Comparison with Similar Compounds
Similar Compounds
4-phenylbutyric acid: Similar in structure but contains a phenyl group instead of a propyl group.
Butyric acid: A simpler compound with a shorter carbon chain and no amide group.
Uniqueness
4-(propylcarbamoyl)butanoic acid is unique due to its specific structure, which allows it to interact with a variety of molecular targets and pathways. Its ability to inhibit enzymes and act as a chemical chaperone makes it particularly valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
5-oxo-5-(propylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-6-9-7(10)4-3-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXIZOJZOSPHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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